molecular formula C4H4S3 B14701782 2,5-Thiophenedithiol CAS No. 22511-31-5

2,5-Thiophenedithiol

Cat. No.: B14701782
CAS No.: 22511-31-5
M. Wt: 148.3 g/mol
InChI Key: BNLZBNHLPPSPQN-UHFFFAOYSA-N
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Description

2,5-Thiophenedithiol is an organosulfur compound with the molecular formula C4H4S2. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of two thiol groups (-SH) at the 2 and 5 positions of the thiophene ring makes this compound a highly reactive compound, widely used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Thiophenedithiol can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromothiophene with thiourea, followed by hydrolysis to yield this compound . Another method includes the reduction of 2,5-dichlorothiophene using sodium sulfide in the presence of a reducing agent .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of halogenated thiophenes with hydrogen sulfide (H2S) or lower alkyl mercaptans in the gas phase. This reaction proceeds via a radical mechanism, and the yield can be optimized by adjusting the reaction temperature and the choice of mercaptan .

Chemical Reactions Analysis

Types of Reactions: 2,5-Thiophenedithiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Thiophenedithiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Thiophenedithiol exerts its effects is primarily through its thiol groups. These groups can form strong bonds with metal ions, making the compound an effective chelating agent. Additionally, the thiol groups can undergo redox reactions, contributing to the compound’s reactivity and potential biological activities .

Comparison with Similar Compounds

Uniqueness: 2,5-Thiophenedithiol is unique due to the specific positioning of its thiol groups on the thiophene ring, which imparts distinct reactivity and properties compared to other thiophene derivatives. This unique structure makes it particularly valuable in the synthesis of specialized polymers and as a versatile reagent in organic chemistry .

Properties

CAS No.

22511-31-5

Molecular Formula

C4H4S3

Molecular Weight

148.3 g/mol

IUPAC Name

thiophene-2,5-dithiol

InChI

InChI=1S/C4H4S3/c5-3-1-2-4(6)7-3/h1-2,5-6H

InChI Key

BNLZBNHLPPSPQN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)S)S

Origin of Product

United States

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